Disilver tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

20963-87-5 |

|---|---|

Molecular Formula |

C4H4Ag2O6 |

Molecular Weight |

363.81 g/mol |

IUPAC Name |

disilver;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2Ag/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |

InChI Key |

ZUVOYUDQAUHLLG-OLXYHTOASA-L |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ag+].[Ag+] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ag+].[Ag+] |

Origin of Product |

United States |

Foundational & Exploratory

Disilver Tartrate: A Comprehensive Technical Examination of its Chemical Structure and Bonding

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and bonding of disilver tartrate (Ag₂(C₄H₄O₆)). The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on the material's key chemical and physical properties.

Introduction

This compound, a salt of tartaric acid, is a coordination compound with the chemical formula C₄H₄Ag₂O₆.[1][2] It is comprised of two silver(I) cations and a tartrate dianion. The tartrate ligand, derived from 2,3-dihydroxybutanedioic acid, is a chiral molecule and a versatile ligand in coordination chemistry due to its carboxylate and hydroxyl functional groups. These groups provide multiple coordination sites for metal ions, leading to the formation of various coordination polymers.

Chemical Structure and Bonding

The tartrate anion (C₄H₄O₆²⁻) typically acts as a bridging ligand, coordinating to metal centers through its carboxylate and hydroxyl oxygen atoms. In the case of this compound, it is anticipated that the silver(I) ions are coordinated by the oxygen atoms of the tartrate ligands, forming a coordination polymer. The coordination geometry around the silver(I) centers is expected to be influenced by the flexible coordination number of Ag(I), which can range from two to four, leading to linear, trigonal, or tetrahedral geometries.

The bonding between the silver ions and the tartrate ligand is primarily ionic in nature, arising from the electrostatic attraction between the Ag⁺ cations and the negatively charged oxygen atoms of the carboxylate groups. However, a degree of covalent character in the Ag-O bonds is also expected. The hydroxyl groups of the tartrate ligand can also participate in coordination to the silver ions or engage in hydrogen bonding, further stabilizing the crystal structure.

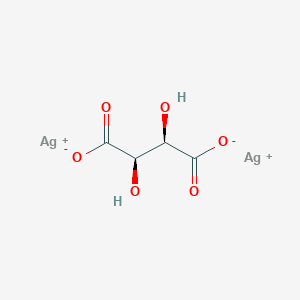

A proposed structural representation of a dimeric unit of this compound is presented below. It is important to note that this is a simplified model, and the actual solid-state structure is likely a more complex, extended coordination polymer.

Caption: A simplified 2D representation of a possible coordination environment in a this compound dimeric unit.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₄Ag₂O₆ | [1][2] |

| Molecular Weight | 363.81 g/mol | [2] |

| Appearance | White crystalline solid | |

| Solubility | Sparingly soluble in water |

Experimental Protocols

The synthesis and characterization of this compound involve standard inorganic and analytical chemistry techniques.

Synthesis

A common method for the synthesis of this compound is through a precipitation reaction. This typically involves the reaction of a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a solution of a tartrate salt, such as sodium tartrate or tartaric acid neutralized with a base.

Example Protocol:

-

Prepare a 0.1 M aqueous solution of silver nitrate.

-

Prepare a 0.05 M aqueous solution of sodium tartrate.

-

Slowly add the silver nitrate solution to the sodium tartrate solution with constant stirring.

-

A white precipitate of this compound will form immediately.

-

The precipitate is then collected by filtration, washed with deionized water to remove any unreacted ions, and dried in a desiccator.

Caption: A flowchart illustrating the general synthetic procedure for this compound via precipitation.

Characterization

Several analytical techniques are employed to characterize the structure, bonding, and thermal stability of this compound.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on unit cell dimensions, bond lengths, and bond angles.[3] For polycrystalline powders, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases and determine the lattice parameters.

Experimental Protocol for PXRD:

-

A small amount of the dried this compound powder is finely ground and mounted on a sample holder.

-

The sample is placed in a powder diffractometer.

-

A monochromatic X-ray beam (typically Cu Kα radiation) is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline material and can be used for phase identification by comparison with databases.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the tartrate ligand and provide insights into its coordination to the silver ions.

Expected FTIR Spectral Features:

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

| 3500 - 3200 | O-H stretching of hydroxyl groups |

| 1650 - 1550 | Asymmetric C=O stretching of carboxylate groups |

| 1450 - 1350 | Symmetric C=O stretching of carboxylate groups |

| 1150 - 1000 | C-O stretching of hydroxyl and carboxylate groups |

| Below 500 | Ag-O stretching vibrations |

Experimental Protocol for FTIR:

-

A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

Expected Thermal Decomposition Behavior:

This compound is expected to be stable at room temperature. Upon heating, it will likely decompose in a multi-step process, involving the loss of any water of hydration, followed by the decomposition of the tartrate ligand, ultimately yielding metallic silver as the final residue. The decomposition of the tartrate moiety is an exothermic process.

Experimental Protocol for TGA/DTA:

-

A small, accurately weighed amount of the this compound sample is placed in a crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA/DTA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass loss (TGA) and the temperature difference (DTA) are recorded as a function of temperature.

Caption: A logical diagram showing the workflow for the characterization of this compound.

Conclusion

This compound is a coordination compound with a structure likely based on a polymeric network of silver ions bridged by tartrate ligands. While detailed crystallographic data remains to be fully elucidated in publicly accessible literature, its synthesis and characterization can be achieved through standard laboratory procedures. The techniques of X-ray diffraction, FTIR spectroscopy, and thermal analysis are essential for a comprehensive understanding of its structure, bonding, and stability. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in providing a definitive picture of the intricate bonding and structural motifs within this compound.

References

Physical and chemical properties of disilver tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilver tartrate (Ag₂(C₄H₄O₆)) is a salt derived from tartaric acid. While not as extensively characterized as some other silver salts, its potential applications in various scientific fields, including as a precursor for silver-based materials, warrant a thorough understanding of its physical and chemical properties. This technical guide provides a consolidated overview of the available data on this compound, including its known properties, inferred characteristics based on related compounds, and proposed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Table 1: General and Calculated Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₄Ag₂O₆ | [1][2] |

| Molecular Weight | 363.81 g/mol | [2] |

| CAS Number | 20963-87-5 | [1] |

| Appearance | White precipitate (inferred from general silver salt chemistry) | |

| Topological Polar Surface Area | 121 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Rotatable Bond Count | 1 | [3] |

Table 2: Solubility Data (Comparative)

Specific solubility data for this compound is not available. The following table presents solubility information for related compounds to provide context.

| Compound | Solubility in Water | Source |

| This compound | Data not available | |

| Sodium Tartrate | Soluble | [4] |

| Diethyl Tartrate | Limited solubility | [5] |

It is generally expected that this compound has low solubility in water, similar to many other silver salts of organic acids.

Table 3: Thermal Properties (Comparative)

A precise melting point or decomposition temperature for this compound is not documented. However, studies on other silver carboxylates suggest a general decomposition range.

| Compound | Decomposition Temperature (°C) | Notes | Source |

| This compound | Data not available | Likely decomposes upon heating. | |

| Silver Carboxylates (general) | 120 - 250 | Decompose to metallic silver in a nitrogen atmosphere. | [6] |

| Silver Acetate | Decomposition studied by TGA, complex process | [7] | |

| Copper Tartrate | Stable up to 111 °C, then dehydrates. Decomposes sharply around 232 °C. | [8] |

Thermogravimetric analysis (TGA) of silver carboxylates typically shows a decomposition pathway that leads to the formation of metallic silver.[6][7] It is reasonable to predict that this compound would follow a similar decomposition pattern, likely yielding silver nanoparticles.

Spectroscopic and Structural Properties

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, based on the spectra of other metal tartrates, the following characteristic absorption bands can be anticipated:

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference Compound(s) | Source |

| ~3450 | O-H stretching (from water of crystallization, if present) | Cadmium levo-tartrate | [9] |

| ~2920 | Asymmetrical C-H stretching | Cadmium levo-tartrate | [9] |

| ~1600 | C=O stretching (carboxylate) | Cadmium levo-tartrate | [9] |

| ~1100 | C-O stretching | Cadmium levo-tartrate | [9] |

| Below 1000 | Metal-Oxygen vibrations | Iron tartrate, Cadmium levo-tartrate | [9][10] |

Crystal Structure

A definitive crystal structure for this compound has not been published, and therefore, a Crystallographic Information File (CIF) is not available.[11][12][13] For context, tartaric acid itself exists in several stereoisomeric forms with well-characterized crystal structures.[14][15][16][17] The incorporation of two silver ions into the tartrate structure would lead to a distinct crystal lattice, the parameters of which remain to be determined experimentally.

Experimental Protocols

The following are proposed, generalized protocols for the synthesis and characterization of this compound based on standard laboratory techniques and information gathered on related compounds.

Synthesis of this compound

This protocol describes a precipitation method for the synthesis of this compound.

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

L-(+)-Tartaric acid (C₄H₆O₆) or a soluble tartrate salt (e.g., sodium tartrate)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (optional, for pH adjustment)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

-

Prepare a solution of silver nitrate in deionized water (e.g., 0.1 M).

-

Prepare a separate, stoichiometric solution of L-(+)-tartaric acid or a tartrate salt in deionized water.

-

Slowly add the tartaric acid/tartrate solution to the silver nitrate solution while stirring continuously. A white precipitate of this compound should form.

-

The pH of the solution can be adjusted with ammonium hydroxide to ensure complete precipitation.

-

Continue stirring the mixture for a set period (e.g., 1 hour) to allow for complete reaction.

-

Isolate the precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Dry the collected this compound in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.

Characterization Methods

Thermogravimetric Analysis (TGA):

-

Objective: To determine the thermal stability and decomposition profile of the synthesized this compound.

-

Method: A small, accurately weighed sample of the dried product is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min). The mass loss is recorded as a function of temperature. This will reveal the decomposition temperature and the final residual mass, which is expected to be metallic silver.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the synthesized compound and confirm the formation of the tartrate salt.

-

Method: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Powder X-ray Diffraction (PXRD):

-

Objective: To determine the crystal structure and phase purity of the synthesized this compound.

-

Method: A powdered sample of the dried product is analyzed using a powder X-ray diffractometer. The resulting diffraction pattern can be used to identify the crystal system and lattice parameters.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

Conclusion

This compound is a compound for which detailed physical and chemical data are sparse in the public domain. This guide has compiled the available information and provided a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate the properties of this compound, which may hold potential for applications in materials science and other areas of chemical research. Professionals in drug development should note the lack of comprehensive characterization and toxicological data before considering any applications.

References

- 1. chemspider.com [chemspider.com]

- 2. SILVER TARTRATE [chemicalbook.com]

- 3. Silver tartrate | C4H4AgO6-2 | CID 86749245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium tartrate - Wikipedia [en.wikipedia.org]

- 5. cymitquimica.com [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. KCG - Portal of Journals [kcgjournal.org]

- 9. allresearchjournal.com [allresearchjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of d-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tartaric acid - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. ccsenet.org [ccsenet.org]

An In-depth Technical Guide to the Synthesis of Disilver Tartrate from Silver Nitrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of disilver tartrate, a silver salt of tartaric acid. The document details the chemical principles, a detailed experimental protocol, and methods for characterization. This guide is intended for researchers in chemistry and materials science, as well as professionals in drug development who may utilize silver-containing compounds for their antimicrobial properties.

Introduction

This compound (C₄H₄Ag₂O₆) is a white precipitate formed from the reaction of a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), with a tartrate salt, such as potassium sodium tartrate (Rochelle salt). The synthesis is a straightforward precipitation reaction, also known as a metathesis or double displacement reaction. While the primary focus of this document is the synthesis of the salt, it is worth noting that under specific conditions, particularly in the presence of a reducing agent and ammonia (B1221849) (as in the Tollens' test), silver ions can be reduced to metallic silver in the presence of tartrate ions, which can act as a reducing agent. This guide, however, will focus on the preparation of the this compound salt itself.

Chemical Principles

The synthesis of this compound from silver nitrate and a tartrate salt is governed by the low solubility of this compound in the reaction medium, typically water. The reaction proceeds via the exchange of ions between the reactants.

The overall chemical equation for the reaction between silver nitrate and disodium (B8443419) tartrate is:

2 AgNO₃(aq) + Na₂C₄H₄O₆(aq) → Ag₂C₄H₄O₆(s) + 2 NaNO₃(aq)

In this reaction, two moles of silver nitrate react with one mole of a tartrate salt to yield one mole of this compound precipitate and two moles of a soluble nitrate salt.

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Silver Nitrate (AgNO₃) | ACS Reagent Grade | Sigma-Aldrich |

| Potassium Sodium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O) | ACS Reagent Grade | Fisher Scientific |

| Deionized Water | Type II | - |

| Ethanol (B145695) | 95% | VWR |

| Beakers | 250 mL, 500 mL | - |

| Graduated Cylinders | 100 mL | - |

| Magnetic Stirrer and Stir Bar | - | - |

| Buchner Funnel and Flask | - | - |

| Whatman No. 1 Filter Paper | - | - |

| Drying Oven | - | - |

| Desiccator | - | - |

3.2. Procedure

-

Preparation of Reactant Solutions:

-

Prepare a 0.2 M solution of silver nitrate by dissolving 3.40 g of AgNO₃ in 100 mL of deionized water in a 250 mL beaker. Stir until fully dissolved. Protect this solution from light to prevent the photoreduction of silver ions.

-

Prepare a 0.1 M solution of potassium sodium tartrate by dissolving 2.82 g of KNaC₄H₄O₆·4H₂O in 100 mL of deionized water in a separate 250 mL beaker. Stir until fully dissolved.

-

-

Precipitation:

-

Place the beaker containing the potassium sodium tartrate solution on a magnetic stirrer.

-

Slowly add the 0.2 M silver nitrate solution dropwise to the stirred tartrate solution at room temperature.

-

A white precipitate of this compound will form immediately.[1]

-

Continue stirring the mixture for 30 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Set up a vacuum filtration apparatus with a Buchner funnel and Whatman No. 1 filter paper.

-

Pour the reaction mixture into the funnel and apply a vacuum to separate the precipitate.

-

Wash the precipitate in the funnel with three portions of 50 mL of deionized water to remove any unreacted reagents and soluble byproducts.

-

Follow with a wash of 20 mL of 95% ethanol to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered precipitate to a pre-weighed watch glass.

-

Dry the product in a drying oven at 60-70°C for 4-6 hours, or until a constant weight is achieved.

-

For final drying and storage, place the dried product in a desiccator to protect it from moisture.

-

-

Yield Calculation:

-

Weigh the final dried product and calculate the percentage yield based on the limiting reactant (in this case, potassium sodium tartrate).

-

3.3. Experimental Workflow

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and structure. The following are standard characterization techniques.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of this compound is expected to show characteristic absorption bands for the tartrate moiety.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of hydroxyl groups |

| ~2900 | C-H stretching |

| ~1600 (strong) | Asymmetric C=O stretching of the carboxylate group |

| ~1400 (strong) | Symmetric C=O stretching of the carboxylate group |

| ~1100-1000 | C-O stretching of hydroxyl and ether-like linkages |

The significant shift in the carboxylate stretching frequencies compared to tartaric acid is a strong indicator of the formation of the silver salt.

4.2. X-ray Diffraction (XRD)

4.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability and decomposition profile of this compound. The decomposition of silver salts of carboxylic acids often proceeds in stages, with the loss of organic components and the eventual formation of metallic silver at higher temperatures. A typical TGA experiment would be run under an inert atmosphere (e.g., nitrogen) to study the decomposition pathway.

Hypothetical TGA Data:

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 150-250 | ~40-50% | Initial decomposition and loss of carboxylate groups as CO₂. |

| >300 | Further mass loss | Reduction of silver oxide intermediate to metallic silver. |

Data Summary

The following tables summarize the key data related to the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₄Ag₂O₆ |

| Molecular Weight | 363.81 g/mol [2] |

| Appearance | White solid/precipitate[1] |

| Solubility | Insoluble in water, soluble in nitric acid[1] |

Table 2: Stoichiometry of the Synthesis Reaction

| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Concentration (M) |

| AgNO₃ | 169.87 | 0.02 | 3.40 | 100 | 0.2 |

| KNaC₄H₄O₆·4H₂O | 282.22 | 0.01 | 2.82 | 100 | 0.1 |

| Product | |||||

| Ag₂C₄H₄O₆ | 363.81 | 0.01 (Theoretical) | 3.64 (Theoretical) | - | - |

Safety Precautions

-

Silver Nitrate: Silver nitrate is a strong oxidizing agent and can cause burns and stains on the skin and clothing. It is also toxic if ingested. Always wear gloves, safety glasses, and a lab coat when handling silver nitrate and its solutions.

-

Ethanol: Ethanol is flammable. Keep it away from open flames and heat sources.

-

General: Perform the synthesis in a well-ventilated area. Dispose of all chemical waste according to institutional guidelines.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from silver nitrate. The procedure is based on a straightforward precipitation reaction and yields a white, insoluble salt. The provided experimental protocol and characterization methods will enable researchers to synthesize and verify the identity and purity of the compound. While specific characterization data for this compound is not widely published, the expected outcomes from standard analytical techniques have been outlined based on the known chemistry of similar compounds. This guide serves as a valuable resource for scientists and professionals interested in the preparation and application of silver-based organic salts.

References

Crystal Structure of Anhydrous Disilver Tartrate: A Search for Definitive Data

Despite a comprehensive search of crystallographic databases and scientific literature, a complete, publicly available crystal structure for anhydrous disilver tartrate could not be located. This absence of a definitive crystallographic information file (CIF) prevents the detailed structural analysis, including the generation of precise quantitative data tables and visualizations, as requested for an in-depth technical guide.

While the synthesis of anhydrous silver carboxylates, including disilver salts of dicarboxylic acids, has been described in the literature, the specific single-crystal X-ray diffraction data for anhydrous this compound remains elusive. Searches of the Cambridge Crystallographic Data Centre (CCDC), the Inorganic Crystal Structure Database (ICSD), and the Crystallography Open Database (COD) did not yield an entry for this specific compound.

For a compound to have its crystal structure fully determined, a single crystal of sufficient quality must be synthesized and analyzed using X-ray diffraction. The resulting data provides the precise spatial arrangement of atoms within the crystal lattice, including unit cell parameters, bond lengths, and bond angles. Without this fundamental data, any depiction of the crystal structure would be purely speculative.

While the crystal structures of other metal tartrates, such as lead(II) tartrate and calcium tartrate, are well-documented, they are not suitable analogues for accurately predicting the crystallographic parameters of the silver salt due to differences in ionic radii, coordination preferences, and packing arrangements. Similarly, information on related compounds like silver hydrogen tartrate monohydrate does not provide the necessary data for the anhydrous disilver form.

Methodologies for Structure Determination

The primary method for elucidating the crystal structure of a compound like anhydrous this compound is single-crystal X-ray diffraction . The general workflow for such an experiment is outlined below.

In the absence of single crystals, powder X-ray diffraction (PXRD) can sometimes be employed for structure determination, particularly with advanced techniques like Rietveld refinement. This method, however, is often more challenging for complex structures.

Future Outlook

The lack of a published crystal structure for anhydrous this compound represents a gap in the solid-state chemistry of silver carboxylates. Future research in this area would be necessary to provide the data required for a comprehensive technical guide. Such a study would involve the synthesis of high-quality single crystals of anhydrous this compound and their subsequent analysis by X-ray diffraction. The resulting structural information would be of significant interest to researchers in materials science, coordination chemistry, and pharmaceutical development.

An In-depth Technical Guide to the Solubility of Disilver Tartrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the solubility of disilver tartrate (Ag₂C₄H₄O₆) in aqueous solutions. This compound is a sparingly soluble salt, and understanding its solubility characteristics is crucial in various fields, including analytical chemistry, materials science, and pharmaceutical development, where silver compounds are utilized for their antimicrobial properties and as reagents. This document details the fundamental equilibrium, the effects of common ions, pH, and complex formation on its solubility, and provides detailed experimental protocols for its characterization.

Fundamental Solubility Equilibrium

This compound, when placed in water, establishes a dynamic equilibrium between the solid phase and its constituent ions in solution. The dissolution process can be represented by the following equation:

Ag₂C₄H₄O₆(s) ⇌ 2Ag⁺(aq) + C₄H₄O₆²⁻(aq)

The equilibrium for this dissolution is described by the solubility product constant, Ksp. The Ksp is a measure of the extent to which a compound can dissolve in water. A smaller Ksp value indicates lower solubility. The expression for the Ksp of this compound is:

Ksp = [Ag⁺]²[C₄H₄O₆²⁻]

Caption: Fig. 1: Dissolution Equilibrium of this compound.

Factors Influencing the Solubility of this compound

The solubility of this compound is not constant and can be significantly influenced by several factors, including the common ion effect, the pH of the solution, and the presence of complexing agents.

The Common Ion Effect

According to Le Châtelier's principle, the solubility of a sparingly soluble salt is decreased by the presence of a second solute that furnishes a common ion.[1][2][3][4][5] For this compound, adding a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), or a soluble tartrate salt, such as sodium tartrate (Na₂C₄H₄O₆), will shift the dissolution equilibrium to the left, favoring the formation of solid this compound and thus reducing its molar solubility.[4]

For instance, in a solution containing a known concentration of silver nitrate, the silver ion concentration at equilibrium will be the sum of the concentration from the added silver nitrate and the concentration from the dissolved this compound. This increase in the total silver ion concentration will cause the tartrate ion concentration at equilibrium to decrease, resulting in a lower overall solubility of this compound compared to its solubility in pure water.

Caption: Fig. 2: The Common Ion Effect on this compound Solubility.

Effect of pH

The solubility of this compound is also dependent on the pH of the aqueous solution. The tartrate ion (C₄H₄O₆²⁻) is the conjugate base of the weak diprotic acid, tartaric acid (H₂C₄H₄O₆). In acidic solutions, the tartrate ions will react with hydrogen ions (H⁺) to form the hydrogen tartrate ion (HC₄H₄O₆⁻) and tartaric acid. This consumption of tartrate ions from the solution will, according to Le Châtelier's principle, shift the dissolution equilibrium of this compound to the right, leading to an increase in its solubility.[6][7][8][9][10][11][12]

The relevant acid-base equilibria for tartaric acid are: H₂C₄H₄O₆(aq) ⇌ H⁺(aq) + HC₄H₄O₆⁻(aq) (pKa1 ≈ 3.04) HC₄H₄O₆⁻(aq) ⇌ H⁺(aq) + C₄H₄O₆²⁻(aq) (pKa2 ≈ 4.37)

At a pH below the pKa values, the protonated forms of tartrate will predominate, leading to a higher solubility of this compound. Conversely, in neutral to alkaline solutions, the fully deprotonated tartrate ion will be the major species, and the solubility will be primarily governed by the Ksp.

Caption: Fig. 3: Influence of pH on this compound Solubility.

Complex Ion Formation

Silver ions are known to form stable complex ions with various ligands.[7][8][13] If a ligand that forms a soluble complex with Ag⁺ is added to a solution containing this compound, the concentration of free silver ions in the solution will decrease. This reduction in the free Ag⁺ concentration will cause the dissolution equilibrium to shift to the right, thereby increasing the solubility of this compound.[10][14]

Common ligands that can form complexes with silver ions include ammonia (B1221849) (NH₃), thiosulfate (B1220275) (S₂O₃²⁻), and cyanide (CN⁻). For example, in the presence of ammonia, the following complexation reaction occurs:

Ag⁺(aq) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)

The formation of the stable diamminesilver(I) complex significantly reduces the concentration of free silver ions, leading to a substantial increase in the solubility of this compound.

Quantitative Data

As of the date of this document, specific, peer-reviewed quantitative data for the solubility product constant (Ksp) of this compound and its solubility at various temperatures are not widely available in the chemical literature. The following tables are presented as templates to be populated with experimentally determined data.

Table 1: Solubility Product Constant (Ksp) of this compound

| Temperature (°C) | Molar Solubility (mol/L) | Ksp |

| 25 (Hypothetical) | s | 4s³ |

| User Determined |

Table 2: Effect of Temperature on the Solubility of this compound in Water

| Temperature (°C) | Molar Solubility (mol/L) |

| 10 (Hypothetical) | s₁ |

| 25 (Hypothetical) | s₂ |

| 40 (Hypothetical) | s₃ |

| User Determined |

Table 3: Common Ion Effect on the Solubility of this compound at 25°C

| Common Ion Added | Concentration of Common Ion (mol/L) | Molar Solubility of Ag₂C₄H₄O₆ (mol/L) |

| None (Pure Water) | 0 | s |

| AgNO₃ (Hypothetical) | 0.010 | s' |

| Na₂C₄H₄O₆ (Hypothetical) | 0.010 | s'' |

| User Determined |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility and Ksp of this compound.

Preparation of a Saturated Solution of this compound

-

Synthesis of this compound: To a 0.1 M solution of silver nitrate (AgNO₃), slowly add a stoichiometric equivalent of a 0.05 M solution of sodium tartrate (Na₂C₄H₄O₆) with constant stirring. A white precipitate of this compound will form.

-

Washing the Precipitate: Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted ions. Dry the precipitate in a desiccator.

-

Equilibration: Add an excess of the purified solid this compound to a known volume of deionized water in a sealed, temperature-controlled vessel. Stir the solution continuously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection: After equilibration, cease stirring and allow the solid to settle. Carefully filter the supernatant through a fine-pore filter (e.g., 0.22 µm syringe filter) to obtain a clear, saturated solution of this compound.

Determination of Silver Ion Concentration by Potentiometric Titration

This method involves titrating the silver ions in the saturated solution with a standard solution of a halide, typically potassium chloride (KCl) or potassium bromide (KBr).[15][16][17]

-

Apparatus: A potentiometer with a silver indicator electrode and a suitable reference electrode (e.g., silver/silver chloride electrode).

-

Procedure: a. Pipette a known volume of the saturated this compound solution into a beaker. b. Add a suitable electrolyte that does not react with the ions of interest to maintain a constant ionic strength. c. Immerse the electrodes in the solution and record the initial potential. d. Titrate with a standardized solution of KCl (e.g., 0.01 M) from a burette, recording the potential after each addition of the titrant. e. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured potential (E) versus the volume of titrant added. The equivalence point can be determined from the point of maximum slope on the titration curve or by using a Gran plot. The concentration of silver ions in the saturated solution can then be calculated.

References

- 1. faculty.uca.edu [faculty.uca.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistryguru.com.sg [chemistryguru.com.sg]

- 5. jackwestin.com [jackwestin.com]

- 6. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrevise.org [chemrevise.org]

- 9. researchgate.net [researchgate.net]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. Impact of pH on the stability, dissolution and aggregation kinetics of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 14. drjvazque.wordpress.com [drjvazque.wordpress.com]

- 15. metrohm.com [metrohm.com]

- 16. Theoretical Ksp Titrations [zimmer.fresnostate.edu]

- 17. floban.folk.ntnu.no [floban.folk.ntnu.no]

Disilver Tartrate: A Technical Overview of its Molecular Formula and Inferred Structural Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilver tartrate, a salt of tartaric acid, is a chemical compound with the molecular formula C₄H₄Ag₂O₆.[1] While its precise molecular geometry and crystal structure are not extensively detailed in publicly available crystallographic databases, an understanding of its chemical composition and the known coordination behavior of its constituent ions provides a basis for inferring its structural characteristics. This technical guide synthesizes the available information on this compound, focusing on its chemical formula and probable molecular arrangement, and outlines a general experimental approach for its synthesis.

Chemical Formula and Properties

A summary of the key chemical identifiers and computed properties for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₄Ag₂O₆ | [1] |

| Average Mass | 363.806 g/mol | [1] |

| Monoisotopic Mass | 361.810982 g/mol | [1] |

| Synonyms | Silver tartrate, Butanedioic acid, 2,3-dihydroxy-, silver(1+) salt (1:2) | [1] |

Inferred Molecular Geometry and Coordination

The tartrate dianion, C₄H₄O₆²⁻, is derived from tartaric acid and possesses two carboxylate groups and two hydroxyl groups. This structure provides multiple potential coordination sites for metal ions. In this compound, two silver(I) ions are associated with one tartrate dianion.

Based on the known coordination chemistry of silver(I) and the structures of other metal tartrates, it is anticipated that the silver ions in this compound would coordinate to the oxygen atoms of the carboxylate groups of the tartrate ligand. The coordination environment around each silver ion is likely to involve oxygen atoms from one or more tartrate anions, potentially leading to a polymeric structure in the solid state. The exact coordination number and geometry around the silver centers, as well as the specific bond lengths and angles, would require determination through single-crystal X-ray diffraction analysis, for which detailed public data is not currently available.

Experimental Protocols: Synthesis of this compound

While a specific, detailed protocol for the synthesis of crystalline this compound for single-crystal X-ray diffraction is not readily found in the literature, a general precipitation method can be employed. The following outlines a conceptual experimental workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of Disilver Tartrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of disilver tartrate (Ag₂(C₄H₄O₆)), focusing on infrared (IR) and Raman spectroscopy. Due to the limited availability of direct spectroscopic data for this compound in published literature, this guide synthesizes information from analogous compounds, primarily disilver succinate, and other metal tartrates to present a predictive yet thorough analysis. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmacology who are interested in the characterization and application of silver-based compounds.

Introduction

This compound is a metal organic framework with potential applications in various fields, including as a precursor for silver nanoparticles and as an antimicrobial agent. A thorough understanding of its vibrational properties through infrared and Raman spectroscopy is crucial for quality control, stability assessment, and for elucidating its mechanism of action in biological systems. This guide details the expected spectroscopic signatures of this compound and provides standardized protocols for obtaining such data.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted vibrational modes for this compound based on data from analogous compounds. The primary reference for the infrared spectrum is the reported data for disilver succinate, a structurally similar dicarboxylate complex.[1][2] The Raman predictions are based on the analysis of various metal tartrate salts.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | O-H stretching (from hydroxyl groups of tartrate and any lattice water) |

| ~2980 - 2900 | Weak | C-H stretching |

| ~1600 | Strong | Asymmetric COO⁻ stretching |

| ~1400 | Strong | Symmetric COO⁻ stretching |

| ~1110 | Medium | C-O stretching (alcoholic) |

| ~1060 | Medium | C-C stretching |

| ~870 | Medium | C-H bending |

| ~680 | Medium | O-C=O bending |

| Below 400 | Weak | Ag-O stretching |

Table 2: Predicted Raman Scattering Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2900 | Weak | C-H stretching |

| ~1400 | Strong | Symmetric COO⁻ stretching |

| ~1110 | Medium | C-O stretching (alcoholic) |

| ~1060 | Strong | C-C stretching |

| ~870 | Medium | C-H bending |

| Below 400 | Medium | Ag-O stretching and lattice modes |

Experimental Protocols

The following sections describe the standard procedures for obtaining high-quality IR and Raman spectra of solid this compound samples.

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy is a suitable technique for analyzing solid powder samples of this compound.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

-

Sample Preparation: A small amount of the finely ground this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied using the instrument's clamp to ensure good contact.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Raman Spectroscopy

Methodology: Dispersive Raman spectroscopy is employed for the analysis of solid this compound.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample visualization and laser focusing, and a sensitive detector (e.g., a CCD camera).

-

Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a shallow well of a sample holder.

-

Data Acquisition:

-

The sample is placed under the microscope objective.

-

The laser is focused onto the sample. Laser power and exposure time should be optimized to obtain a good signal without causing sample degradation or fluorescence.

-

The Raman scattering is collected and dispersed by a grating onto the detector.

-

The spectrum is typically recorded over a Raman shift range of 200-3500 cm⁻¹.

-

-

Data Processing: The raw spectrum is corrected for baseline fluorescence and cosmic rays. The final spectrum displays the intensity of the scattered light as a function of the Raman shift (cm⁻¹).

Interpretation of Vibrational Modes

The vibrational spectra of this compound are dominated by the modes of the tartrate ligand. Key features to note are:

-

Carboxylate Stretching: The most prominent bands in the IR spectrum are the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻). The large separation between these two bands is indicative of a bidentate coordination of the carboxylate groups to the silver ions. In the Raman spectrum, the symmetric stretch is typically more intense.

-

Hydroxyl Group: The broad band around 3400 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibrations from the hydroxyl groups of the tartrate moiety.

-

C-C and C-O Stretching: The region between 1200 and 1000 cm⁻¹ contains contributions from C-C and C-O stretching vibrations of the tartrate backbone.

-

Metal-Oxygen Stretching: The low-frequency region (below 400 cm⁻¹) in both IR and Raman spectra is where the Ag-O stretching vibrations are expected. These modes provide direct information about the coordination environment of the silver ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis, characterization, and analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected IR and Raman spectroscopic data for this compound, along with detailed experimental protocols. While direct experimental data for this specific compound remains scarce, the predictive analysis based on structurally similar molecules offers valuable insights for researchers. The provided methodologies and workflow are intended to aid in the systematic characterization of this compound and other related metal-organic compounds, thereby supporting their development for various scientific and industrial applications.

References

- 1. Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid | Eclética Química [revista.iq.unesp.br]

- 2. Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid [redalyc.org]

An In-depth Technical Guide to the Discovery and History of Silver Tartrate Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of silver tartrate compounds. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the applications and characteristics of these silver-based coordination polymers. This document consolidates historical context with modern analytical data, presenting quantitative information in structured tables and detailing experimental protocols for synthesis and characterization. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Silver tartrate, a coordination polymer formed between silver ions and tartrate anions, represents a fascinating subject within the realm of inorganic chemistry and materials science. While not as widely studied as some other silver salts, its unique properties and historical significance warrant a detailed examination. Tartaric acid, a naturally occurring dicarboxylic acid, can exist in several stereoisomeric forms, leading to the potential for various silver tartrate compounds with distinct crystal structures and properties. Historically, the reactions of tartaric acid and its salts have played a crucial role in the development of stereochemistry. This guide will delve into the historical context of the discovery of silver tartrate, its synthesis, and its characterization using modern analytical techniques.

Historical Perspective

While the precise moment of the first synthesis of silver tartrate is not prominently documented in easily accessible historical records, its discovery is intrinsically linked to the broader history of tartaric acid and silver chemistry. Tartaric acid itself has been known for centuries, primarily as a byproduct of winemaking. The Swedish chemist Carl Wilhelm Scheele first isolated it in 1769.

The reaction between a silver salt, typically silver nitrate (B79036), and a tartrate salt to form a sparingly soluble white precipitate is a classic qualitative analysis reaction. It is plausible that early chemists in the 18th and 19th centuries, working on the characterization of tartrates and the analytical reactions of silver, would have observed the formation of silver tartrate. However, specific attribution to a single discoverer remains elusive in the currently available literature.

The interest in metal tartrates grew significantly in the 19th century with the pioneering work of Louis Pasteur on the stereochemistry of tartaric acid. While his most famous experiments involved sodium ammonium (B1175870) tartrate, the broader investigation of tartrate salts with various metals was a subject of scientific inquiry during this period.

There is no direct evidence found in the reviewed literature to link the Swedish chemist Carl Axel Fredrik Bergstrand to the discovery or significant early research on silver tartrate compounds. His contributions to chemistry appear to lie in other areas.

Physicochemical Properties of Silver Tartrate

Silver tartrate is a white, crystalline solid that is sparingly soluble in water. Its properties can vary depending on the specific stereoisomer of tartaric acid used in its preparation and the resulting crystal structure. The most common form is derived from L-(+)-tartaric acid.

Quantitative Data

A summary of the key quantitative data for silver tartrate is presented in the tables below.

Table 1: General Properties of Silver Tartrate

| Property | Value | Source |

| Chemical Formula | Ag₂C₄H₄O₆ | [1][2] |

| Molecular Weight | 363.81 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

Table 2: Computed Physicochemical Properties of Silver Tartrate

| Property | Value | Source |

| Exact Mass | 361.811 g/mol | [4] |

| Topological Polar Surface Area | 121 Ų | [4] |

| Heavy Atom Count | 12 | [4] |

| Formal Charge | 0 | [4] |

| Complexity | 18.8 | [4] |

| Isotope Atom Count | 0 | [4] |

| Defined Atom Stereocenter Count | 0 | [4] |

| Undefined Atom Stereocenter Count | 2 | [4] |

| Defined Bond Stereocenter Count | 0 | [4] |

| Undefined Bond Stereocenter Count | 0 | [4] |

| Covalently-Bonded Unit Count | 3 | [4] |

| Compound Is Canonicalized | Yes | [4] |

Table 3: Crystallographic Data for Silver Nanoparticles (for reference)

While specific crystallographic data for bulk silver tartrate is not available in the provided search results, data for silver nanoparticles, which can be synthesized using tartrate, is presented for context.

| Parameter | Value | Source |

| Crystal System | Face-Centered Cubic (FCC) | [2][5] |

| JCPDS File No. | 04-0783 | [2][5] |

| Lattice Parameter (a) | 4.086 Å | [6] |

Note: The JCPDS (now ICDD) file number specifically for silver tartrate could not be identified in the conducted searches.

Experimental Protocols

Synthesis of Silver Tartrate

A standard laboratory preparation of silver tartrate involves the precipitation reaction between a soluble silver salt (e.g., silver nitrate) and a solution of a tartrate salt (e.g., sodium tartrate or Rochelle salt).

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium tartrate (Na₂C₄H₄O₆) or Rochelle salt (KNaC₄H₄O₆·4H₂O)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare a dilute aqueous solution of silver nitrate (e.g., 0.1 M).

-

Prepare a separate aqueous solution of sodium tartrate or Rochelle salt of a similar concentration.

-

Slowly add the silver nitrate solution to the tartrate solution with constant stirring.

-

A white precipitate of silver tartrate will form immediately.[3]

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it several times with deionized water to remove any unreacted ions.

-

Dry the collected silver tartrate in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.

Characterization Methods

XRD is a fundamental technique for determining the crystal structure of a material.

Protocol:

-

A powdered sample of the synthesized silver tartrate is finely ground and mounted on a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) provides information about the crystal lattice parameters and phase purity of the material.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

-

A small amount of the dried silver tartrate powder is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

-

The positions and intensities of the absorption bands are used to identify the characteristic vibrational modes of the tartrate ligand and to confirm the coordination to the silver ions. Expected characteristic peaks would include those for O-H, C-H, C=O (carboxylate), and C-O stretching vibrations.

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular vibrations of a sample.

Protocol:

-

A small amount of the silver tartrate sample is placed on a microscope slide or in a suitable container.

-

A laser beam is focused on the sample.

-

The scattered light is collected and analyzed by a Raman spectrometer.

-

The resulting Raman spectrum shows shifts in wavelength corresponding to the vibrational modes of the sample. For silver tartrate, characteristic peaks would be expected for the carboxylate groups and the carbon backbone of the tartrate molecule.

Signaling Pathways and Experimental Workflows

As silver tartrate is a simple inorganic coordination compound, it is not typically associated with biological signaling pathways in the same way that a drug molecule might be. Its biological effects, if any, would likely be attributed to the antimicrobial properties of the silver ions that may be released from the compound.

The logical workflow for the discovery and characterization of a compound like silver tartrate can be visualized as follows:

Figure 1: A logical workflow for the discovery and characterization of a chemical compound.

The experimental workflow for the synthesis and subsequent characterization of silver tartrate can be depicted as follows:

Figure 2: An experimental workflow for the synthesis and characterization of silver tartrate.

Conclusion

Silver tartrate is a compound with historical roots in the development of classical chemistry. While detailed historical accounts of its initial discovery are scarce, its synthesis and properties are well-established within the principles of inorganic and analytical chemistry. This guide has provided a consolidated overview of the known physicochemical properties of silver tartrate, along with standardized protocols for its synthesis and characterization. The provided diagrams illustrate the logical progression of discovery and the practical workflow for laboratory preparation. For researchers and professionals in drug development, this document serves as a starting point for understanding this silver coordination polymer, which may have potential applications leveraging the antimicrobial properties of silver in a controlled-release formulation. Further research is warranted to fully elucidate its crystal structure, solubility, and potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chim.lu [chim.lu]

- 4. Silver tartrate | C4H4AgO6-2 | CID 86749245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Silver Nanoparticles Using Disilver Tartrate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of silver nanoparticles (AgNPs) utilizing disilver tartrate as a precursor. Two primary methodologies are presented: a solution-phase reduction and a solid-state thermal decomposition. These protocols are designed to be adaptable for research and development purposes, particularly in the context of creating AgNPs for drug delivery applications.

Introduction

Silver nanoparticles are of significant interest in the biomedical field due to their unique physicochemical and biological properties, including their antimicrobial and anticancer activities.[1] The choice of precursor and synthesis method plays a crucial role in determining the size, shape, stability, and ultimately, the biological efficacy of the resulting nanoparticles.

This compound (Ag₂C₄H₄O₆) is a promising precursor for AgNP synthesis. The tartrate moiety can act as both a reducing agent and a capping agent, potentially offering a "green" and straightforward synthesis route. The thermal decomposition of silver carboxylates is another established method for producing metallic nanoparticles.[2]

These notes provide two distinct protocols for synthesizing AgNPs from this compound, along with representative characterization data and visualizations of relevant biological pathways for their application in drug delivery.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis via Tartrate Reduction

This protocol is adapted from methods using tartrate as a reducing agent for a silver salt. Here, we propose the direct use of a this compound solution, where the tartrate ion facilitates the reduction of silver ions to metallic silver nanoparticles.

Materials:

-

This compound (Ag₂C₄H₄O₆)

-

Deionized water

-

Polyvinylpyrrolidone (PVP) (optional, as a stabilizer)

-

Sodium hydroxide (B78521) (NaOH) solution (0.1 M, for pH adjustment)

-

Hydrochloric acid (HCl) solution (0.1 M, for pH adjustment)

-

Glassware: Erlenmeyer flask, beakers, magnetic stirrer, and stir bar

-

Heating mantle or hot plate

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.01 M aqueous solution of this compound in deionized water. Note: The solubility of this compound in water is low; gentle heating and stirring may be required to achieve the desired concentration.

-

(Optional) For enhanced stability, add PVP to the this compound solution to a final concentration of 1% (w/v).

-

-

pH Adjustment:

-

Adjust the pH of the precursor solution to a desired value (e.g., pH 8-10) using the 0.1 M NaOH solution. The pH can influence the reaction kinetics and the final nanoparticle characteristics.

-

-

Reduction Reaction:

-

Heat the solution to 80-100°C with continuous stirring.

-

Maintain the temperature and stirring for 1-2 hours. A color change from colorless to yellowish-brown and then to a darker colloidal suspension indicates the formation of silver nanoparticles.

-

-

Purification:

-

Cool the solution to room temperature.

-

Centrifuge the nanoparticle suspension at 10,000 rpm for 30 minutes to pellet the AgNPs.

-

Discard the supernatant and resuspend the pellet in deionized water.

-

Repeat the centrifugation and resuspension steps three times to remove any unreacted precursors or byproducts.

-

-

Storage:

-

Store the purified AgNPs in deionized water at 4°C in a dark container to prevent aggregation and degradation.

-

Protocol 2: Solid-State Thermal Decomposition

This protocol is based on the thermal decomposition of silver carboxylate salts, such as silver oxalate.[2] It is a solvent-free method that can produce highly pure, crystalline silver nanoparticles.

Materials:

-

This compound (Ag₂C₄H₄O₆) powder

-

Inert, high-boiling-point solvent (e.g., oleylamine (B85491) or trioctylphosphine (B1581425) oxide - TOPO) (optional, for high-temperature solution-phase decomposition)

-

Tube furnace with temperature control

-

Ceramic boat

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Place a known amount of this compound powder into a ceramic boat.

-

-

Thermal Decomposition:

-

Place the ceramic boat in the center of the tube furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen.

-

Heat the furnace to a temperature in the range of 150-250°C. The optimal decomposition temperature should be determined experimentally, as it is a critical parameter for controlling nanoparticle size.

-

Hold the temperature for 1-2 hours to ensure complete decomposition of the precursor. The white or off-white this compound powder will turn into a grayish or dark-colored powder, indicating the formation of metallic silver.

-

-

Cooling and Collection:

-

Allow the furnace to cool down to room temperature under the inert atmosphere.

-

Carefully collect the resulting silver nanoparticle powder from the ceramic boat.

-

-

Dispersion (Optional):

-

The synthesized AgNP powder can be dispersed in a suitable solvent (e.g., ethanol, isopropanol, or water with a surfactant) using sonication for further characterization or application.

-

Data Presentation

The following tables summarize representative quantitative data for silver nanoparticles synthesized by methods analogous to those described above.

Table 1: Physicochemical Properties of Silver Nanoparticles Synthesized via Tartrate Reduction

| Parameter | Value | Reference |

| Morphology | Spherical | [3] |

| Average Particle Size (DLS) | 108.8 nm | [3] |

| Crystallite Size (XRD) | ~20-25 nm | [3] |

| Zeta Potential | -24 to -33 mV | [4] |

| Surface Plasmon Resonance (SPR) Peak | 420-440 nm | [4] |

Table 2: Physicochemical Properties of Silver Nanoparticles Synthesized via Thermal Decomposition of Silver Carboxylates

| Parameter | Value | Reference |

| Morphology | Spherical, Crystalline | [2] |

| Average Particle Size (TEM) | < 10 nm | [2] |

| Crystallite Size (XRD) | 3-5 nm | [5] |

| Decomposition Temperature Range | 150-250 °C | [6] |

| Surface Plasmon Resonance (SPR) Peak | 409–427 nm | [7] |

Visualizations

Experimental Workflow

Caption: Workflow for solution-phase and solid-state synthesis of AgNPs.

Cellular Uptake Pathways of Silver Nanoparticles

Silver nanoparticles can enter mammalian cells through various endocytic pathways.[[“]] The specific route is influenced by the nanoparticle's size, shape, and surface coating.[[“]]

Caption: Major cellular uptake pathways for silver nanoparticles.

Signaling Pathway for AgNP-Induced Cytotoxicity in Drug Delivery

Once inside the cell, silver nanoparticles, or the silver ions they release, can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent cellular damage. This is a key aspect of their application in anticancer drug delivery.[9]

Caption: Signaling cascade of AgNP-induced cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal decomposition as route for silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JRM | Free Full-Text | The Influence of Tartaric Acid in the Silver Nanoparticle Synthesis Using Response Surface Methodology [techscience.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of silver nanoparticles from (bis)alkylamine silver carboxylate precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cellular uptake pathways of silver nanoparticles in mammalian cells - Consensus [consensus.app]

- 9. Silver nanoparticles: Synthesis, medical applications and biosafety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Disilver Tartrate in the Preparation of Tollens' Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tollens' reagent is a mild oxidizing agent, renowned for its application in the qualitative analysis of aldehydes and for the silvering of glass. The active species, the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is traditionally prepared from silver nitrate (B79036). This document explores the potential use of disilver tartrate as an alternative silver source for the preparation of Tollens' reagent. It is important to note that the use of this compound for this purpose is not a standard or widely documented method . These notes provide the standard protocol for comparison, a theoretical protocol for the use of this compound, and a discussion of the potential chemical interactions.

Standard Tollens' Reagent Preparation

The conventional and well-established method for preparing Tollens' reagent involves the reaction of silver nitrate with an alkali and subsequent dissolution of the resulting silver oxide in aqueous ammonia (B1221849).

Experimental Protocol: Standard Method

Materials:

-

Silver nitrate (AgNO₃) solution, 0.1 M

-

Sodium hydroxide (B78521) (NaOH) solution, 2 M

-

Aqueous ammonia (NH₄OH), 2 M

-

Test tubes

-

Pipettes

Procedure:

-

Into a clean test tube, add 5 mL of 0.1 M silver nitrate solution.

-

Add 2 drops of 2 M sodium hydroxide solution to the test tube. A brown precipitate of silver(I) oxide (Ag₂O) will form.

-

Shake the solution gently.

-

Add 2 M aqueous ammonia dropwise while shaking, until the brown precipitate just redissolves to form a clear, colorless solution. This resulting solution is Tollens' reagent.

Safety Precautions:

-

Tollens' reagent should be freshly prepared in small quantities and should never be stored.[1] Upon standing, it can form the highly explosive silver nitride.

-

After use, the reagent and any reaction mixtures should be immediately acidified with dilute acid and disposed of according to institutional protocols.[1][2]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Silver nitrate can cause staining of the skin and clothing.

Quantitative Data for Standard Preparation

| Parameter | Value | Reference |

| Concentration of Silver Nitrate | 0.1 M | [3] |

| Concentration of Sodium Hydroxide | 0.4 M - 2 M | [1][3] |

| Concentration of Aqueous Ammonia | 1 M - 2 M | [1][3] |

| Approximate volume of Ammonia | Added dropwise until precipitate dissolves | [1][4] |

This compound in Tollens' Reagent Preparation: A Theoretical Approach

Hypothetical Experimental Protocol

Materials:

-

This compound (Ag₂C₄H₄O₆)

-

Aqueous ammonia (NH₄OH), concentrated and dilute solutions

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinders

Procedure:

-

Weigh a precise amount of this compound and transfer it to a beaker.

-

Add a small amount of distilled water to form a slurry.

-

While stirring, add concentrated aqueous ammonia dropwise.

-

Continue adding ammonia until the solid this compound completely dissolves, indicating the formation of the soluble diamminesilver(I) complex.

-

The resulting clear solution would theoretically contain the active species of Tollens' reagent.

Note: This is a theoretical protocol and would require optimization and validation. The stability and efficacy of the resulting reagent are unknown.

Chemical Reactions and Signaling Pathways

The formation of the active component of Tollens' reagent, the diamminesilver(I) complex, is central to its function.

Diagram: Formation of Tollens' Reagent (Standard Method)

Caption: Formation of Tollens' Reagent.

Diagram: The Tollens' Test Reaction

Caption: The Tollens' Test Reaction.

Discussion and Application Notes

The primary application of Tollens' reagent is in qualitative organic analysis to distinguish aldehydes from ketones.[2][5] Aldehydes are readily oxidized by the diamminesilver(I) complex to form a carboxylate ion, while the silver(I) ions are reduced to elemental silver, which deposits as a characteristic "silver mirror" on the inner surface of the reaction vessel.[2][5] Most ketones do not react, with the exception of α-hydroxy ketones which can tautomerize to aldehydes.[5]

The potential use of this compound as a starting material for Tollens' reagent presents a chemical challenge. Tartaric acid and its salts are known to give a positive Tollens' test, meaning they are oxidized by the reagent. This suggests that a Tollens' reagent prepared from this compound would likely have a very short shelf-life due to the auto-oxidation-reduction reaction between the silver complex and the tartrate counter-ion. This inherent instability is a probable reason why this method is not commonly employed or documented.

For researchers in drug development, the Tollens' test can be a useful preliminary screen for the presence of aldehyde functional groups in novel compounds or for detecting reducing sugars. The standard preparation method is reliable and well-characterized for these purposes. Any investigation into alternative formulations, such as one using this compound, should be approached with caution and would require significant experimental validation to prove its utility and stability.

Conclusion

While the concept of using this compound for the preparation of Tollens' reagent is chemically plausible, it is not a standard or recommended procedure. The well-established method using silver nitrate provides a stable and reliable reagent for analytical and synthetic purposes. The information provided herein on the standard protocol offers a robust starting point for researchers. The theoretical protocol using this compound is presented for informational and investigational purposes only and should be treated as such. Further research would be necessary to determine the feasibility and characteristics of a Tollens' reagent prepared in this manner.

References

- 1. US2801935A - The use of hydrazine tartrate salts in the chemical deposition of metals - Google Patents [patents.google.com]

- 2. 5 Ways to Make Tollenâs Test A More Approachable Topic [labster.com]

- 3. quora.com [quora.com]

- 4. Tollens' reagent - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Disilver Tartrate as a Potential Catalyst in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general reactivity of silver(I) carboxylates and silver complexes with chiral ligands. Direct literature precedent for the use of pre-formed disilver tartrate as a catalyst in the described reactions is limited. These protocols are provided as a guide for potential applications and should be adapted and optimized for specific research needs.

Introduction to this compound and its Potential Catalytic Activity

This compound is the silver(I) salt of tartaric acid. While tartaric acid and its esters are widely used as chiral ligands and synthons in asymmetric synthesis, the application of this compound as a standalone catalyst is not extensively documented in scientific literature.[1][2] However, based on the well-established catalytic activity of other silver(I) salts and silver carboxylates, this compound holds potential as a catalyst in various organic transformations.[3][4] Silver(I) catalysts are known to be effective in cycloaddition reactions, asymmetric synthesis, coupling reactions, and the synthesis of heterocyclic compounds.[3] The tartrate moiety, being chiral, could potentially induce enantioselectivity in these reactions.

This document outlines potential applications of this compound as a catalyst, along with detailed, representative experimental protocols adapted from similar silver-catalyzed reactions.

Preparation of this compound

A common method for the preparation of silver salts of carboxylic acids involves the reaction of a soluble silver salt (like silver nitrate) with the corresponding carboxylic acid or its alkali metal salt.

Protocol 2.1: Synthesis of this compound

Materials:

-

L-(+)-Tartaric acid

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a specific molar amount of L-(+)-tartaric acid in deionized water.

-

In a separate flask, dissolve two molar equivalents of sodium hydroxide in deionized water to form a solution of sodium tartrate.

-

Slowly add the sodium tartrate solution to a solution of two molar equivalents of silver nitrate in deionized water with constant stirring.

-

A white precipitate of this compound will form.

-

Protect the suspension from light to prevent the photoreduction of silver ions.

-

Filter the precipitate, wash with deionized water, and then with ethanol.

-

Dry the resulting white solid under vacuum in the dark.

Potential Catalytic Applications of this compound

Based on the known reactivity of silver catalysts, this compound could potentially be applied in the following areas:

-

Asymmetric Aldol (B89426) Reactions: The chiral tartrate backbone could serve as a chiral ligand to induce enantioselectivity in aldol reactions.

-

Synthesis of Heterocycles: Silver catalysts are known to mediate the synthesis of various heterocyclic compounds.[5]

-

Oxidation Reactions: Silver(I) salts can act as catalysts for the oxidation of aldehydes to carboxylic acids.[6]

-

Decarboxylation Reactions: Silver catalysts can facilitate decarboxylative transformations of carboxylic acids.[7]

Application Note 1: Potential Use of this compound in Asymmetric Aldol Reactions

The chiral environment provided by the tartrate ligand in this compound could be exploited for enantioselective carbon-carbon bond formation, such as in the aldol reaction.

Hypothesized Reaction Scheme:

Caption: Hypothesized asymmetric aldol reaction catalyzed by this compound.

Experimental Protocol 1.1: Representative Protocol for a Silver-Catalyzed Asymmetric Aldol Reaction

(This protocol is adapted from general procedures for silver-catalyzed asymmetric aldol reactions and should be optimized for this compound.)

Materials:

-

Aldehyde (e.g., benzaldehyde)

-